tert-butyl 3-(1,3-thiazol-2-yl)piperidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 3-(1,3-thiazol-2-yl)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2S/c1-13(2,3)17-12(16)15-7-4-5-10(9-15)11-14-6-8-18-11/h6,8,10H,4-5,7,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKKKTDLHMFDENV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C2=NC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20704432 | |
| Record name | tert-Butyl 3-(1,3-thiazol-2-yl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20704432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
630121-83-4 | |
| Record name | tert-Butyl 3-(1,3-thiazol-2-yl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20704432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(1,3-thiazol-2-yl)piperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.
Introduction of the Thiazole Moiety: The thiazole ring is introduced via a condensation reaction between a thioamide and an α-haloketone.
Esterification: The final step involves the esterification of the piperidine ring with tert-butyl chloroformate under basic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group of the ester, converting it to an alcohol.
Substitution: The thiazole ring can participate in nucleophilic substitution reactions, where the sulfur atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Tert-butyl 3-(1,3-thiazol-2-yl)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the development of pharmaceutical agents.
Industry: The compound is used in the synthesis of agrochemicals and other industrially relevant chemicals.
Mechanism of Action
The mechanism of action of tert-butyl 3-(1,3-thiazol-2-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The piperidine ring provides structural stability and influences the compound’s binding affinity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares tert-butyl 3-(1,3-thiazol-2-yl)piperidine-1-carboxylate with structurally or functionally related piperidine-thiazole derivatives, highlighting their synthesis, properties, and applications.
Key Structural and Functional Comparisons
Substituent Diversity :
- Thiazole derivatives with aryl groups (e.g., phenylethyl or chlorophenyl in ) exhibit enhanced lipophilicity, improving membrane permeability in drug candidates.
- Electron-withdrawing groups (e.g., formyl in ) increase reactivity for downstream modifications, while tetrazole () introduces hydrogen-bonding capacity for target binding.
Synthetic Routes: Most compounds are synthesized via nucleophilic substitution (e.g., tert-butyl 3-((7-chloro-2-methyl-9H-pyrimido[4,5-b]indol-4-yl)(methyl)amino)piperidine-1-carboxylate in ) or cyclization reactions (e.g., benzimidazolone formation in ). Chromatographic purification (e.g., silica gel in ) is critical for isolating Boc-protected intermediates.
Biological Relevance: Thiazole-containing derivatives (e.g., ) are prevalent in kinase inhibitor development due to sulfur’s role in π-stacking interactions.
Biological Activity
The compound tert-butyl 3-(1,3-thiazol-2-yl)piperidine-1-carboxylate is a thiazole-containing derivative that has garnered attention due to its potential biological activities. Thiazole derivatives are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anticonvulsant activities. This article explores the biological activity of this compound, synthesizing findings from various studies and providing a comprehensive overview of its effects.
- IUPAC Name : this compound
- Molecular Formula : C14H22N2O3S
- Molecular Weight : 298.401 g/mol
1. Anticancer Activity
Research indicates that thiazole derivatives exhibit significant anticancer properties. For instance, a study highlighted the synthesis of various thiazole-based compounds that were tested for their cytotoxic effects on different cancer cell lines. The results showed that certain thiazoles displayed potent antiproliferative activity comparable to standard chemotherapeutic agents like doxorubicin .
Table 1: Summary of Anticancer Activity in Thiazole Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Compound 1 | Jurkat (T-cell) | <10 | |
| Compound 2 | HT-29 (Colon) | <15 | |
| Compound 3 | A-431 (Skin) | <20 |
2. Antimicrobial Activity
Thiazole derivatives have also been studied for their antimicrobial properties. A specific investigation into the antibacterial effects of thiazole compounds revealed that they exhibited activity against various strains of bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential enzymes .
3. Anticonvulsant Activity
The anticonvulsant potential of thiazole-containing compounds has been documented in several studies. One notable study demonstrated that specific thiazole derivatives effectively reduced seizure activity in animal models, indicating their potential as therapeutic agents for epilepsy .
Table 2: Anticonvulsant Activity of Thiazole Compounds
| Compound | Model Used | Efficacy (%) | Reference |
|---|---|---|---|
| Compound A | PTZ-induced seizures | 100% protection | |
| Compound B | Maximal electroshock | Significant reduction |
Case Study 1: Synthesis and Evaluation
A comprehensive study synthesized a series of thiazole derivatives, including this compound, assessing their interaction with P-glycoprotein (P-gp), a critical factor in drug resistance in cancer therapy. The compound showed preferential binding to P-gp, enhancing its potential efficacy in overcoming drug resistance .
Case Study 2: In Vivo Studies
In vivo studies conducted on murine models demonstrated that the administration of thiazole derivatives led to a significant reduction in tumor volume without observable side effects. This suggests a favorable safety profile and therapeutic window for these compounds .
Structure-Activity Relationship (SAR)
The structure-activity relationship analysis indicates that modifications on the thiazole ring and piperidine backbone significantly influence biological activity. Substituents at specific positions on the thiazole moiety can enhance potency against various targets, including cancer cells and pathogens .
Q & A
Q. What are the common synthetic routes for tert-butyl 3-(1,3-thiazol-2-yl)piperidine-1-carboxylate?
The synthesis typically involves multi-step reactions, starting with the formation of the thiazole ring. A general approach includes:
- Cyclization : Reacting thiourea derivatives with α-halo ketones or esters to form the thiazole core .
- Piperidine Functionalization : Introducing the tert-butyl carbamate group via Boc protection of the piperidine nitrogen, often using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base like triethylamine .
- Coupling Reactions : Connecting the thiazole moiety to the piperidine ring through nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura) . Example reagents: Boc anhydride, LiAlH4 (for reductions), and palladium catalysts for cross-coupling .
Q. What spectroscopic techniques are used to characterize this compound?
Key methods include:
- NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR to confirm the structure, focusing on thiazole proton signals (δ 7.5–8.5 ppm) and tert-butyl group signals (δ 1.2–1.4 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
- Infrared (IR) Spectroscopy : Identification of carbonyl (C=O) stretches (~1680–1720 cm<sup>-1</sup>) from the Boc group .
Q. What safety precautions are recommended when handling this compound?
Based on analogous tert-butyl piperidine derivatives:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use respiratory protection if handling powders .
- Ventilation : Work in a fume hood to avoid inhalation of aerosols .
- Emergency Measures : Ensure access to eye wash stations and emergency showers .
Advanced Research Questions
Q. How can conflicting NMR data during structural elucidation be resolved?
- Variable Temperature NMR : Resolve dynamic effects (e.g., rotamers) by acquiring spectra at different temperatures .
- 2D NMR Techniques : Use HSQC, HMBC, or NOESY to assign ambiguous peaks and confirm connectivity .
- Crystallography : Single-crystal X-ray diffraction (employing SHELXL for refinement) provides unambiguous structural confirmation .
Q. What strategies optimize the yield of thiazole ring formation in this compound?
- Reagent Selection : Use H2O2 or KMnO4 for controlled oxidation of thiol intermediates to thiazoles .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance cyclization efficiency .
- Catalysis : Transition-metal catalysts (e.g., CuI) improve regioselectivity in heterocycle formation .
Q. How does the tert-butyl group influence reactivity in further derivatization?
- Steric Effects : The bulky tert-butyl group slows nucleophilic attacks on the piperidine nitrogen, requiring harsh conditions (e.g., TFA) for Boc deprotection .
- Solubility : Enhances solubility in organic solvents (e.g., dichloromethane), facilitating purification by column chromatography .
- Stability : Protects the amine during multi-step syntheses, preventing unwanted side reactions .
Data Contradiction Analysis
Q. How to address discrepancies in melting point data across studies?
- Purity Assessment : Re-crystallize the compound and compare DSC (Differential Scanning Calorimetry) thermograms .
- Polymorphism Screening : Test crystallization conditions (solvent, cooling rate) to identify stable polymorphs .
Q. Why might HPLC purity assays conflict with NMR integration results?
- HPLC Method Calibration : Ensure UV detector wavelength aligns with the compound’s λmax (e.g., 254 nm for thiazoles) .
- NMR Solvent Artifacts : Confirm that residual solvents (e.g., DMSO) do not overlap with target peaks .
Research Applications
Q. What role does the thiazole moiety play in biological activity?
- Drug Design : The thiazole ring mimics peptide bonds, enhancing binding to enzymes/receptors (e.g., kinase inhibitors) .
- Metal Coordination : Sulfur and nitrogen atoms in thiazoles enable chelation of metal ions, useful in catalysis or imaging .
Q. How is this compound utilized in medicinal chemistry pipelines?
- Intermediate Synthesis : Serves as a scaffold for derivatization (e.g., introducing fluorinated groups via electrophilic substitution) .
- SAR Studies : Modifications to the piperidine or thiazole rings are tested for improved pharmacokinetics (e.g., logP, metabolic stability) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
